molecular formula C18H23N3O2S B2491979 2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone CAS No. 850091-73-5

2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No. B2491979
CAS RN: 850091-73-5
M. Wt: 345.46
InChI Key: QORPYGQBVBLWMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 1,3,4-oxadiazole ring often involves cyclization reactions and interactions with various chemical reagents. For instance, the synthesis of similar compounds has been reported through reactions involving intermediates like hydrazides and thiols or through the action of aqueous KOH on hydroxamic acids to form substituted 1,2,5-oxadiazoles. These methodologies highlight the versatility of approaches in synthesizing oxadiazole derivatives, which can serve as a foundation for the synthesis of the target compound (Xu et al., 2005); (Potkin et al., 2012).

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms within a molecule and how this affects its properties and reactivity. Compounds like the one under study often exhibit interesting conformational and geometric features due to their heterocyclic frameworks. For example, the arrangement of the 1,3,4-oxadiazole ring and its dihedral angles with adjacent rings can significantly influence its chemical behavior and interactions with other molecules (Xu et al., 2005).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are largely dictated by the functional groups present and the overall molecular architecture. The presence of the 1,3,4-oxadiazole ring, for instance, can impart specific reactivity patterns, enabling the compound to participate in a variety of chemical transformations, including cycloaddition reactions, which could be explored for synthesizing new derivatives or for applications in material science (TsugeOtohiko et al., 1980).

Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Rearrangement and Synthesis : Research led by Potkin et al. (2012) explored the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles. This process involves heterocyclic rearrangement, demonstrating the chemical flexibility and potential applications in synthetic chemistry of compounds like 1-(2,5-dimethylphenyl)-2-(4-hydroxy-1,2,5-oxadiazol-3-yl)ethanone (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

  • Synthesis and Antimicrobial Activity : Fuloria et al. (2009) synthesized new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones, evaluating their antibacterial and antifungal activities. This study highlights the potential of oxadiazole derivatives, including compounds with 1,3,4-oxadiazol-2-ylthio moieties, in developing new antimicrobial agents (Fuloria, Singh, Shaharyar, & Ali, 2009).

Pharmacological Applications

  • Anticancer Potential : Abu‐Hashem and Aly (2017) synthesized novel substituted 2,4-dimethyl-benzo[f][1,3,5] triazepine derivatives, showing promising anti-tumor activities. This research suggests the potential use of compounds with 1,3,4-oxadiazole moieties in developing anticancer agents (Abu‐Hashem & Aly, 2017).

  • Anticandidal and Cytotoxic Effects : Kaplancıklı et al. (2014) explored the anticandidal activity and cytotoxicity of tetrazole derivatives, including compounds similar to the one , highlighting their potential in treating fungal infections with minimal toxicity (Kaplancıklı, Yurttaş, Özdemir, Turan-Zitouni, İşcan, Akalın, & Abu Mohsen, 2014).

Material Science and Chemical Engineering

  • Molecular Wires and Optoelectronic Properties : Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with potential applications as molecular wires in material science, emphasizing the significance of these compounds in developing advanced materials with unique optoelectronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).

properties

IUPAC Name

2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-12-7-8-15(10-13(12)2)17-19-20-18(23-17)24-11-16(22)21-9-5-4-6-14(21)3/h7-8,10,14H,4-6,9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORPYGQBVBLWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(2-methylpiperidin-1-yl)ethanone

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